molecular formula C8H16O3 B13153971 (R)-3-Hydroxybutylbutyrate

(R)-3-Hydroxybutylbutyrate

Cat. No.: B13153971
M. Wt: 160.21 g/mol
InChI Key: YSZQEASOSAOOHZ-SSDOTTSWSA-N
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Description

®-3-Hydroxybutylbutyrate is an organic compound that belongs to the class of esters It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Hydroxybutylbutyrate typically involves the esterification of ®-3-hydroxybutyric acid with butanol. This reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified by distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-3-Hydroxybutylbutyrate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity. Additionally, the use of biocatalysts, such as lipases, can enhance the selectivity and efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

®-3-Hydroxybutylbutyrate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The ester group can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ®-3-oxobutylbutyrate or ®-3-hydroxybutyric acid.

    Reduction: Formation of ®-3-hydroxybutanol.

    Substitution: Formation of ®-3-aminobutylbutyrate or ®-3-mercaptobutylbutyrate.

Scientific Research Applications

®-3-Hydroxybutylbutyrate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.

    Medicine: Investigated for its potential therapeutic effects, such as neuroprotection and anti-inflammatory properties.

    Industry: Utilized in the production of biodegradable polymers and as a solvent in various chemical processes.

Mechanism of Action

The mechanism of action of ®-3-Hydroxybutylbutyrate involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized to ®-3-hydroxybutyric acid, which is a key intermediate in the ketone body metabolism. This compound can influence cellular energy production and signaling pathways, leading to various physiological effects.

Comparison with Similar Compounds

®-3-Hydroxybutylbutyrate can be compared with other similar compounds, such as:

    (S)-3-Hydroxybutylbutyrate: The enantiomer of ®-3-Hydroxybutylbutyrate, which has different biological activities due to its distinct three-dimensional arrangement.

    ®-3-Hydroxybutyric acid: A related compound that is a key intermediate in ketone body metabolism.

    Butyl butyrate: A structurally similar ester that lacks the hydroxyl group, resulting in different chemical and biological properties.

Properties

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

[(3R)-3-hydroxybutyl] butanoate

InChI

InChI=1S/C8H16O3/c1-3-4-8(10)11-6-5-7(2)9/h7,9H,3-6H2,1-2H3/t7-/m1/s1

InChI Key

YSZQEASOSAOOHZ-SSDOTTSWSA-N

Isomeric SMILES

CCCC(=O)OCC[C@@H](C)O

Canonical SMILES

CCCC(=O)OCCC(C)O

Origin of Product

United States

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